molecular formula C9H7N3O2 B3382504 3-(1H-1,2,3-triazol-1-yl)benzoic acid CAS No. 335255-82-8

3-(1H-1,2,3-triazol-1-yl)benzoic acid

Cat. No.: B3382504
CAS No.: 335255-82-8
M. Wt: 189.17 g/mol
InChI Key: NDILQXVACSSLIV-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-triazol-1-yl)benzoic acid is a benzoic acid derivative functionalized with a 1,2,3-triazole ring at the meta position. This specific structure makes it a valuable building block in medicinal chemistry and chemical biology, particularly for synthesizing more complex molecules via click chemistry or serving as a precursor for metal-organic frameworks (MOFs) . The compound is characterized by its molecular formula, C9H7N3O2, and a molecular weight of 189.18 g/mol . Researchers can utilize its carboxylic acid group for further functionalization through amidation or esterification reactions, while the triazole ring can contribute to hydrogen bonding and coordination with metals . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(triazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-2-1-3-8(6-7)12-5-4-10-11-12/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDILQXVACSSLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335255-82-8
Record name 3-(1H-1,2,3-triazol-1-yl)benzoic acid
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Synthetic Methodologies for 3 1h 1,2,3 Triazol 1 Yl Benzoic Acid and Its Precursors

Evolution of Synthetic Strategies for Aromatic Triazole Carboxylic Acids

The synthesis of 1,2,3-triazoles has evolved significantly over the past century. The foundational method is the Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an azide (B81097) and an alkyne. thieme-connect.com However, this classical approach often requires elevated temperatures and results in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), necessitating difficult purification steps. mdpi.comresearchgate.net

The landscape of triazole synthesis was revolutionized in 2002 when the groups of Sharpless and Meldal independently reported that copper(I) catalysts could mediate the reaction with remarkable efficiency and, crucially, with complete regioselectivity, yielding exclusively the 1,4-disubstituted isomer. thieme-connect.comrsc.org This reaction, termed the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), quickly became the preferred method for synthesizing a vast array of 1,2,3-triazole derivatives, including aromatic triazole carboxylic acids. rsc.orgbeilstein-journals.org Its operational simplicity, mild reaction conditions, high yields, and compatibility with a wide range of functional groups have cemented its status as a premier "click" reaction. rsc.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches in the Synthesis of 3-(1H-1,2,3-triazol-1-yl)benzoic Acid

The standard synthesis of this compound via CuAAC involves the reaction between 3-azidobenzoic acid and an acetylene (B1199291) source. The reaction is highly efficient and regioselective, forming the 1,4-disubstituted triazole ring.

The general reaction is as follows: 3-azidobenzoic acid + Acetylene → this compound

The efficiency of the CuAAC synthesis is highly dependent on several reaction parameters. Optimization of these factors is crucial for maximizing yield and minimizing reaction time and byproducts. Key parameters include the choice of solvent, catalyst loading, temperature, and the nature of the reactants.

For instance, while many organic solvents can be used, solvent systems containing water, such as t-BuOH/H₂O or alcohol/water mixtures, are often preferred and were part of the original groundbreaking reports. nih.gov The temperature can influence reaction rates, with some syntheses proceeding efficiently at room temperature while others benefit from mild heating or microwave irradiation to reduce reaction times. nih.govacs.org Catalyst loading is another critical factor; while effective, minimizing the amount of copper is often a goal to simplify purification and reduce environmental impact. researchgate.netresearchgate.net

Catalyst SystemSolventTemperatureTimeKey ObservationReference
CuSO₄/Sodium Ascorbatet-BuOH/H₂ORoom Temp12-24 hStandard, highly reliable conditions for a wide range of substrates. nih.gov
CuSO₄/Sodium AscorbateEthanol/H₂ORoom Temp24 hEffective for coupling benzodiazepine (B76468) derivatives.
CuIGlycerolRoom TempVariesUtilizes a green, sustainable solvent. nih.govnih.gov
CuSO₄/Sodium AscorbateAlcohol/H₂OMicrowave~10-30 minSignificantly reduced reaction times with high yields. nih.gov
Copper-on-charcoal (Cu/C)DCM (Flow)80-120°CContinuousHeterogeneous catalysis allows for continuous flow synthesis and easy catalyst removal. rsc.org

The catalytically active species in the CuAAC reaction is copper(I). This is typically generated in situ from a copper(II) salt, most commonly copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), and a reducing agent like sodium ascorbate. nih.govjenabioscience.com Alternatively, a direct copper(I) source such as copper(I) iodide (CuI) can be used. researchgate.netnih.gov

To stabilize the Cu(I) oxidation state against disproportionation and oxidation, and in some cases to accelerate the reaction, various ligands are employed. acs.org Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are among the most effective and widely used ligands. nih.govnih.gov These ligands chelate the copper ion, protecting it and enhancing its catalytic activity, which is particularly important in complex biological or chemical environments. jenabioscience.comacs.org In some systems, especially those using solvents like DMSO or heterogeneous catalysts, the reaction can proceed efficiently without an added ligand. organic-chemistry.org

Copper SourceReducing Agent/LigandKey FeaturesReference
CuSO₄·5H₂OSodium AscorbateThe most common and convenient system, especially in aqueous media. nih.gov
CuINone or Amine base (e.g., DIPEA)Direct use of Cu(I) salt, often used in organic solvents. nih.govacs.org
CuSO₄·5H₂OSodium Ascorbate + THPTALigand stabilizes Cu(I), prevents oxidative damage in bioconjugation. nih.gov
CuITBTA or TTTALigands enhance reaction rates and selectivity, especially for challenging substrates like 1-iodoalkynes. researchgate.netnih.gov
Copper Nanoparticles (CuNPs)None (stabilized on support)Heterogeneous, recyclable catalyst system. nih.govnih.gov
Copper-on-charcoal (Cu/C)NoneInexpensive, easily prepared heterogeneous catalyst for batch or flow reactions. rsc.org

The CuAAC reaction is inherently aligned with several principles of green chemistry due to its high atom economy and selectivity. nih.gov Further efforts have focused on making the process even more environmentally benign. A major advancement is the use of green solvents like water or glycerol, which are non-toxic and renewable. nih.govnih.gov The development of heterogeneous and recyclable catalysts, such as copper nanoparticles on various supports (e.g., charcoal, silica), addresses the issue of residual copper contamination in the product and allows for catalyst reuse. rsc.orgnih.gov

The use of alternative energy sources like microwave irradiation or ultrasound has also been explored. nih.govacs.orgnih.gov These methods can dramatically shorten reaction times, leading to significant energy savings compared to conventional heating. nih.gov Solvent-free approaches, often utilizing mechanochemical methods like ball-milling with a copper vial acting as the catalyst, represent another frontier in green CuAAC synthesis, eliminating the need for solvents entirely. researchgate.net

Alternative Synthetic Pathways to this compound

While CuAAC is the dominant method, other synthetic routes to the 1,2,3-triazole core exist, though they are less commonly applied for this specific target compound.

Beyond copper-catalyzed reactions, other metals can be used to synthesize 1,2,3-triazoles. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a notable example, which, in contrast to CuAAC, regioselectively yields 1,5-disubstituted triazoles from terminal alkynes. thieme-connect.commdpi.com

Metal-free synthetic methods have also been developed. These often involve the reaction of activated alkynes (e.g., vinyl sulfonyl fluorides) with azides or the cyclization of specifically designed precursors. organic-chemistry.org For instance, some methods involve the reaction of N-tosylhydrazones with various nitrogen sources under oxidative conditions. organic-chemistry.orgfrontiersin.org While these methods are valuable for accessing different substitution patterns or avoiding metal catalysts, their application to the synthesis of this compound is not widely reported, as the CuAAC approach offers a more direct and efficient pathway from readily available precursors.

Regioselective Synthesis of 1,2,3-Triazole Isomers

The regiochemical outcome of the azide-alkyne cycloaddition is primarily controlled by the choice of catalyst. Copper(I) catalysts direct the reaction to selectively produce 1,4-disubstituted isomers, whereas ruthenium(II) catalysts yield the 1,5-disubstituted counterparts. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted Triazoles:

The premier example of a "click reaction," the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org This reaction unites a terminal alkyne with an azide to exclusively form the 1,4-regioisomer. nih.gov For the synthesis of this compound, this would involve the reaction of 3-azidobenzoic acid with a suitable acetylene source. The reaction is known for its reliability, high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.org Various copper(I) sources can be used, often generated in situ from the reduction of copper(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate. researchgate.net Other catalytic systems, including nanosized Cu/Fe bimetallic systems and silver(I) catalysts, have also been developed to achieve the same regioselectivity. organic-chemistry.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles:

In contrast to the CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides selective access to 1,5-disubstituted 1,2,3-triazoles. acs.org This reaction is particularly valuable as it complements the CuAAC, allowing for the synthesis of the alternative regioisomer. organic-chemistry.org The most effective catalysts are typically pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD). acs.orgcapes.gov.br A significant advantage of the RuAAC is its ability to engage both terminal and internal alkynes, enabling the synthesis of fully substituted triazoles. organic-chemistry.orgacs.org The reactions are generally carried out at elevated temperatures in nonprotic solvents like benzene (B151609) or toluene. acs.org Other metal catalysts, such as those based on iron(III) chloride, have also been reported for the synthesis of 1,5-disubstituted triazoles from azides and olefins. nih.govresearchgate.net

Table 1: Comparison of Catalytic Systems for Regioselective Triazole Synthesis

Catalyst SystemRegioisomer ProducedTypical Alkyne SubstrateKey AdvantagesReferences
Cu(I) salts (e.g., CuI, CuSO₄/Na-Ascorbate)1,4-disubstitutedTerminalHigh yields, mild conditions, aqueous compatibility, wide functional group tolerance. nih.govorganic-chemistry.org
Ru(II) complexes (e.g., [Cp*RuCl])1,5-disubstitutedTerminal and InternalComplements CuAAC, allows synthesis of fully substituted triazoles. acs.orgorganic-chemistry.orgacs.org
Ag(I) with PCy₃ ligand1,4-disubstitutedTerminal and InternalCopper-free alternative, proceeds at room temperature.
FeCl₃1,5-disubstitutedFrom nitroolefinsInexpensive and eco-compatible Lewis acid catalyst. nih.govresearchgate.net

Mechanistic Investigations of Synthetic Transformations Leading to this compound

The distinct regioselectivity observed in copper- and ruthenium-catalyzed reactions stems from fundamentally different reaction mechanisms. Understanding these pathways is crucial for predicting and controlling the outcome of the synthesis.

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The mechanism of the CuAAC reaction, which would lead to this compound, is a stepwise process, unlike the concerted thermal cycloaddition. nih.govnih.gov

Formation of Copper-Acetylide: The catalytic cycle begins with the interaction of the copper(I) catalyst with the terminal alkyne. This coordination significantly increases the acidity of the terminal proton, facilitating its removal by a base to form a copper-acetylide intermediate. wikipedia.orgnih.gov

Activation of Azide and Cyclization: The azide then coordinates to the copper center of the copper-acetylide complex. Kinetic studies and computational models suggest a polynuclear copper-acetylide species may be the active catalyst, where one copper atom binds the acetylide and another activates the azide. wikipedia.orgresearchgate.net This brings the two reactants into proximity, leading to a cyclization event where the terminal nitrogen of the azide attacks the internal carbon of the acetylide. nih.gov

Formation of Triazolide Intermediate: This attack forms a six-membered copper-triazolide (or cuprated triazole) intermediate. nih.gov

Protonolysis and Catalyst Regeneration: The cycle is completed by protonolysis of the copper-triazolide intermediate, which releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst for the next cycle. wikipedia.org

The regioselectivity is established because the electronic properties of the copper-acetylide intermediate favor the nucleophilic attack of the azide's terminal nitrogen onto the electron-deficient inner carbon of the alkyne. nih.gov

Mechanism of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC):

The RuAAC mechanism proceeds through a distinct pathway that does not involve a metal-acetylide intermediate, which accounts for its different regioselectivity and its ability to catalyze reactions with internal alkynes. organic-chemistry.orgacs.org

Ligand Displacement: The reaction initiates with the displacement of spectator ligands from the ruthenium(II) complex to create open coordination sites for the azide and alkyne substrates. wikipedia.org

Oxidative Coupling: Both the azide and the alkyne coordinate to the ruthenium center. This is followed by an oxidative coupling step to form a six-membered ruthenacycle intermediate. organic-chemistry.orgacs.org This key step establishes the regiochemistry. The first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. acs.org

Reductive Elimination: The final step is a rate-determining reductive elimination from the ruthenacycle intermediate. organic-chemistry.org This step forms the triazole ring, releases the 1,5-disubstituted product, and regenerates the active ruthenium catalyst. acs.orgacs.org

DFT calculations have shown that both steric and electronic factors in the oxidative coupling step favor the pathway that leads to the observed 1,5-regioselectivity. acs.orgitu.edu.tr

Table 2: Key Mechanistic Intermediates in Regioselective Triazole Synthesis

Catalytic SystemKey IntermediateRegiochemistry Determining StepReferences
CuAACCopper(I)-acetylide and Copper-triazolideCyclization of azide with copper-acetylide wikipedia.orgnih.gov
RuAACSix-membered ruthenacycleOxidative coupling of coordinated azide and alkyne organic-chemistry.orgacs.org

Structural Elucidation and Conformational Analysis of 3 1h 1,2,3 Triazol 1 Yl Benzoic Acid

Advanced Spectroscopic Techniques for Structural Confirmation

The structural confirmation of a novel or synthesized compound like 3-(1H-1,2,3-triazol-1-yl)benzoic acid relies on a combination of advanced spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they allow for an unambiguous determination of the molecule's constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining the structure of a molecule. It provides detailed information about the carbon and hydrogen framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the benzoic acid ring and the triazole ring.

The protons of the triazole ring are expected to appear as singlets in the downfield region of the spectrum. The protons on the substituted benzene (B151609) ring will likely appear as a complex multiplet pattern, also in the downfield region due to the deshielding effects of the aromatic system and the electron-withdrawing carboxylic acid and triazole groups. The acidic proton of the carboxyl group would typically appear as a broad singlet at a very downfield chemical shift, often above 10 ppm, and its presence can be confirmed by D₂O exchange.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum for this compound would be expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The aromatic carbons would appear in the typical aromatic region, with the carbon attached to the triazole ring and the carbon of the carboxylic acid showing distinct chemical shifts. The two carbons of the triazole ring would also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values and may differ from experimental results.

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Carboxylic Acid (-COOH) >10 (broad singlet) ~167
Benzoic Acid Ring Protons 7.5 - 8.5 (multiplets) 122 - 141

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings within the benzoic acid ring, helping to assign the complex multiplet patterns.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings between protons and carbons (typically 2-3 bonds). This would be instrumental in confirming the connection between the benzoic acid ring and the triazole ring by showing correlations between the protons on one ring and the carbons on the other, as well as the connectivity of the carboxylic acid group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring the vibrations of the chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C-H stretching vibrations of the aromatic and triazole rings would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic ring and the N=N stretching of the triazole ring would be expected in the 1450-1600 cm⁻¹ region.

Table 2: Expected IR and Raman Vibrational Bands for this compound

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹) Vibrational Mode
Carboxylic Acid O-H 2500-3300 (broad) Stretching
Aromatic/Triazole C-H 3000-3100 3000-3100 Stretching
Carboxylic Acid C=O ~1700 (strong) ~1700 Stretching
Aromatic C=C 1450-1600 1450-1600 Stretching

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. For this compound (C₉H₇N₃O₂), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass.

The fragmentation pattern in the mass spectrum would likely involve the loss of small, stable molecules. Common fragmentation pathways could include the loss of water (H₂O) from the carboxylic acid group, the loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the carboxylic acid, and the cleavage of the triazole ring, potentially leading to the loss of nitrogen gas (N₂).

Table 3: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular Formula C₉H₇N₃O₂
Exact Mass 189.0538 g/mol

X-ray Crystallography for Solid-State Structure Determination

This technique would reveal the planarity of the benzoic acid and triazole rings and the dihedral angle between them, which is a key conformational feature. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and the nitrogen atoms of the triazole ring, which dictate the packing of the molecules in the crystal lattice. While no published crystal structure for this specific compound is currently available, analysis of a related isomer, 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, shows that the triazole and benzene rings are nearly coplanar. nih.gov It is plausible that this compound would also adopt a relatively planar conformation to maximize conjugation, with the crystal packing being dominated by hydrogen bonding from the carboxylic acid moieties.

Single-Crystal X-ray Diffraction Analysis of this compound

Although a dedicated crystallographic report for this compound is not present in the reviewed literature, extensive studies on its isomers and derivatives provide significant insights into its likely crystal structure. For instance, the para-isomer, 4-(1H-1,2,3-triazol-1-yl)benzoic acid, has been crystallized and its structure deposited in the Crystallography Open Database under the number 7120499. nih.gov This structure crystallizes in the monoclinic space group P 1 21/c 1 with the following unit cell parameters: a = 4.8058 Å, b = 5.4704 Å, c = 31.7944 Å, β = 90.687°, and α = γ = 90°. nih.gov

Furthermore, the crystal structure of a hydroxymethyl-substituted analogue, 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, has been determined to be in the triclinic space group P-1. nih.gov The unit cell parameters for this compound are a = 5.4641(7) Å, b = 6.6596(8) Å, c = 13.1898(16) Å, with α = 88.828(2)°, β = 83.577(2)°, and γ = 75.828(2)°. nih.gov In this molecule, the benzene and triazole rings are nearly coplanar, with a small dihedral angle of 6.32(7)° between them. nih.govresearchgate.net The carboxylic acid group is also largely coplanar with the attached benzene ring. nih.govresearchgate.net

Based on these related structures, it is reasonable to predict that this compound would crystallize in a similar centrosymmetric space group, likely monoclinic or triclinic. The molecular geometry is expected to be relatively planar, with a slight twist between the benzoic acid and triazole rings.

Table 1: Comparative Crystallographic Data of Related Triazolyl Benzoic Acids

Feature 4-(1H-1,2,3-triazol-1-yl)benzoic acid nih.gov 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid nih.gov
Crystal System Monoclinic Triclinic
Space Group P 1 21/c 1 P-1
a (Å) 4.8058 5.4641
b (Å) 5.4704 6.6596
c (Å) 31.7944 13.1898
**α (°) ** 90 88.828
**β (°) ** 90.687 83.577

Analysis of Intermolecular Interactions and Supramolecular Crystal Packing Motifs

The supramolecular assembly of this compound in the solid state is anticipated to be governed by a network of intermolecular interactions, primarily hydrogen bonding. Drawing parallels with its analogues, the carboxylic acid moiety is a potent hydrogen bond donor and acceptor. It is highly probable that the carboxylic acid groups will form centrosymmetric dimers via strong O–H···O hydrogen bonds, a common and robust supramolecular synthon in carboxylic acids. nih.gov

Polymorphism and Crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the study of solid-state materials. While no specific polymorphs of this compound have been reported in the reviewed literature, studies on closely related molecules suggest that polymorphism is a distinct possibility. For instance, conformational polymorphism has been reported for 3-(azidomethyl)benzoic acid, where different conformers of the molecule lead to three distinct crystal structures. nih.govumt.edu

The crystallization conditions, such as the choice of solvent, temperature, and rate of crystallization, can significantly influence which polymorphic form is obtained. The synthesis of various triazole and benzoic acid derivatives often involves crystallization from common organic solvents like dimethylformamide (DMF), methanol, or solvent mixtures. mdpi.comrsc.org It is conceivable that varying these conditions during the crystallization of this compound could lead to the discovery of different polymorphs, each with unique physical properties.

Conformational Preferences and Torsional Dynamics of the Molecular Structure

The conformational landscape of this compound is primarily defined by the rotational freedom around the C-N bond linking the benzoic acid and triazole rings, and the C-C bond connecting the carboxylic acid group to the benzene ring. Computational studies using Density Functional Theory (DFT) on related triazole derivatives provide valuable insights into these conformational preferences. nih.govekb.eg

For analogous systems, DFT calculations have shown that the planar conformation is often the most stable, although a small twist between the aromatic rings is common to alleviate steric hindrance. nih.govresearchgate.net The energy barrier to rotation around the C-N bond is expected to be relatively low, allowing for a degree of conformational flexibility. The orientation of the carboxylic acid group relative to the benzene ring is also subject to rotational isomerism. Typically, the planar conformation, where the O=C-O-H atoms lie in the same plane as the benzene ring, is energetically favored due to conjugation effects. However, intermolecular interactions within the crystal lattice can stabilize non-planar conformations.

Table 2: List of Chemical Compounds

Compound Name
This compound
4-(1H-1,2,3-triazol-1-yl)benzoic acid
4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid
3-(Azidomethyl)benzoic acid
Dimethylformamide

Computational and Theoretical Investigations of 3 1h 1,2,3 Triazol 1 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the electronic distribution within a molecule. These calculations aim to find the lowest energy conformation, known as the optimized geometry, which is crucial for understanding the molecule's stability and behavior.

Density Functional Theory (DFT) has become a primary method for computational studies of molecular systems due to its balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with basis sets like 6-311++G(d,p) to perform geometry optimization and electronic structure calculations. mdpi.com

For triazole-benzoic acid derivatives, DFT calculations are used to determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles in the ground state. For instance, in a related compound, the crystal structure was optimized using DFT calculations, showing a good correlation between theoretical and experimental X-ray diffraction (XRD) data. Theoretical calculations for similar structures, like 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, show that the benzene (B151609) and triazole rings are nearly coplanar, with a small dihedral angle between them [6.32 (7)°]. nih.gov The carboxylic acid group also tends to be coplanar with the attached benzene ring. nih.gov Such calculations confirm the delocalization of π-electron density within the triazole ring. nih.gov

Table 1: Representative Theoretical Geometrical Parameters for a Triazole-Benzoic Acid Analogue

Parameter Bond Length (Å)
Bond Length N1–N2 1.356
N2–N3 1.314
N1–C8 1.358
N3–C9 1.363
C8–C9 1.362
Parameter Angle Degrees (°)
Dihedral Angle Benzene-Triazole 6.32
Torsion Angle O–C–C–C (carboxyl) 1.49

Note: Data is based on the closely related structure of 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid as a proxy. nih.gov

While DFT is widely used, ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, offer alternative approaches for high-accuracy electronic structure analysis. mdpi.com These methods are derived directly from theoretical principles without the use of experimental data for parameterization.

Studies on related triazole derivatives have employed both HF and DFT methods to optimize crystal structures, with the results often showing close agreement with experimental measurements. The MP2 method has been used to analyze the structure of 2-aryltriazoles, providing insights into the planarity of the ring systems and the torsional angles of substituents. mdpi.com Comparing results from different computational levels (e.g., B3LYP vs. MP2) allows for a more robust understanding of the molecular geometry and electronic properties. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface plots electrostatic potential onto the constant electron density surface, using a color spectrum to indicate different potential regions.

In typical MEP maps of triazole-benzoic acid derivatives:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are generally located around electronegative atoms, such as the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the triazole ring. researchgate.net

Positive Regions (Blue): These regions represent electron-deficient areas and are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid's hydroxyl group is a prominent positive potential site.

Neutral Regions (Green): These areas have a balanced charge distribution and are less reactive. researchgate.net

The MEP analysis for 3-(1H-1,2,3-triazol-1-yl)benzoic acid would indicate that the carboxylic oxygen atoms and triazole nitrogen atoms are the primary sites for electrophilic interaction, while the hydroxyl hydrogen is the main site for nucleophilic interaction. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) provides significant information about the molecule's kinetic stability, chemical reactivity, and electronic properties.

HOMO: Represents the ability to donate an electron. For triazole derivatives, the HOMO is often localized on the triazole ring and adjacent phenyl ring. mdpi.comresearchgate.net

LUMO: Represents the ability to accept an electron. The LUMO is typically distributed over the benzoic acid portion and the triazole ring. mdpi.comresearchgate.net

Energy Gap (ΔE): A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. A small gap suggests the molecule is more reactive and easily polarizable.

For a related benzoic acid derivative, DFT calculations at the B3LYP/6-311++G(d,p) level determined the HOMO energy to be -6.303 eV and the LUMO energy to be -2.243 eV, resulting in an energy gap of 4.06 eV. This relatively large gap suggests high kinetic stability. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ) can be calculated to further quantify the molecule's reactivity.

Table 2: Frontier Molecular Orbital Properties and Global Reactivity Descriptors

Parameter Value (eV)
EHOMO -6.303
ELUMO -2.243
Energy Gap (ΔE) 4.06
Ionization Potential (I) 6.303
Electron Affinity (A) 2.243
Electronegativity (χ) 4.273
Chemical Hardness (η) 2.03
Chemical Softness (S) 0.493

Note: Data derived from a representative benzoic acid derivative.

Computational Prediction of Vibrational Frequencies and Spectroscopic Data

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (FT-IR and Raman) of molecules. mdpi.com By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific absorption bands to the vibrational modes of the molecule, such as stretching, bending, and torsional motions. semanticscholar.orgresearchgate.net

Theoretical calculations for triazole and benzoic acid-containing compounds have shown good agreement with experimental FT-IR and FT-Raman spectra, although calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors. semanticscholar.org

Key vibrational modes for this compound would include:

O-H Stretching: A broad band typically observed in the 3600-3400 cm⁻¹ region, characteristic of the carboxylic acid group. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations usually appear in the 3100-3000 cm⁻¹ range. mdpi.com

C=O Stretching: A strong absorption band around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid. mdpi.com

Triazole Ring Vibrations: Deformations and stretching modes of the triazole ring are typically observed in the 1600-1300 cm⁻¹ region. researchgate.net

The Potential Energy Distribution (PED) analysis is often used alongside frequency calculations to provide a quantitative assignment of vibrational modes. mdpi.com

Solvent Effects and Implicit Solvation Models in Theoretical Computations

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical computations can account for these effects using various solvation models. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient methods that represent the solvent as a continuous dielectric medium. researchgate.net

Studies on triazole derivatives have utilized PCM to investigate how solvent polarity affects their antioxidant properties and electronic structure. mdpi.com These models demonstrate that the polarity of the solvent can influence properties like bond dissociation energies (BDE), which are critical for certain chemical reactions. mdpi.com For this compound, using an implicit solvation model would be essential for accurately predicting its properties in solution, such as its UV-Vis absorption spectrum and its behavior in different chemical environments. mdpi.comresearchgate.net

Conformational Analysis and Potential Energy Surface (PES) Mapping

Computational studies focusing specifically on the conformational analysis and potential energy surface (PES) mapping of this compound are not extensively available in the current body of scientific literature. While theoretical investigations, often employing Density Functional Theory (DFT), have been conducted on structurally related triazole and benzoic acid derivatives, detailed rotational barriers, and potential energy surface scans for this particular isomer are not publicly documented.

In general, the conformational landscape of molecules like this compound is primarily determined by the rotational freedom around the single bonds connecting the substituent groups to the benzene ring and the bond between the two aromatic rings. For this molecule, key dihedral angles would include the one between the plane of the benzoic acid ring and the plane of the triazole ring, as well as the orientation of the carboxylic acid group relative to the benzene ring.

For analogous compounds, such as 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, crystallographic studies have provided insights into their solid-state conformations. For instance, in this related molecule, a slight twist is observed between the benzene and triazole rings, with a reported dihedral angle of 6.32 (7)°. The carboxylic acid group, in that case, was found to be nearly co-planar with the attached benzene ring. Such findings suggest that the preferred conformations likely involve a high degree of planarity, which can be perturbed by intermolecular interactions in a condensed phase.

Theoretical studies on other triazole derivatives have utilized DFT calculations to determine optimized geometries and explore molecular properties. These studies often focus on electronic properties, reactivity, and potential biological activities rather than a detailed exploration of the conformational space. A thorough computational analysis of this compound would involve systematically rotating the key dihedral angles and calculating the corresponding energy to map the potential energy surface. This would reveal the global and local energy minima, representing the most stable conformations, and the energy barriers for interconversion between them.

Without specific research data, any detailed discussion on the conformational preferences and energy landscapes of this compound remains speculative. Further computational research is required to elucidate these specific molecular properties.

Derivatization Strategies and Functionalization of 3 1h 1,2,3 Triazol 1 Yl Benzoic Acid

Chemical Modifications at the Carboxylic Acid Moiety: Esterification and Amidation Reactions

The carboxylic acid group is a primary site for derivatization, readily undergoing esterification and amidation reactions to yield a diverse range of functionalized analogs.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various standard methods, most commonly the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds by protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. The resulting esters are often valuable as prodrugs or as intermediates for further chemical transformations.

Amidation: The formation of amides from 3-(1H-1,2,3-triazol-1-yl)benzoic acid is a crucial transformation for introducing a wide array of chemical diversity and for constructing larger molecular architectures. Amidation can be accomplished through several synthetic routes:

Activation of the Carboxylic Acid: A common strategy involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester. For instance, treatment of a similar compound, 4-(5-Methyl-1H-1,2,3-triazol-1-yl)benzoic acid, with thionyl chloride (SOCl₂) in dioxane effectively produces the corresponding acid chloride. nih.gov This highly reactive intermediate can then be readily coupled with a variety of primary and secondary amines to form the desired amide bond. nih.gov

Coupling Reagents: Direct amidation can also be achieved using coupling reagents that activate the carboxylic acid in situ. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) are commonly employed to facilitate the formation of the amide bond with amines under mild reaction conditions. nih.gov

These amidation strategies have been successfully applied in the synthesis of complex molecules, including a series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides, where an amide linkage is a key structural feature. nih.gov

Table 1: Examples of Amidation Reactions of Triazole-Containing Benzoic Acids
Starting MaterialAmineCoupling MethodProductReference
4-(5-Methyl-1H-1,2,3-triazol-1-yl)benzoic acid5-Benzyl-1,3-thiazol-2-amineConversion to acid chloride with SOCl₂, then reaction with amineN-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide nih.gov
3-(Sulfamoyl)benzoic acid derivativesPropargyl amineEDCI/HOBtN-(prop-2-yn-1-yl)-3-sulfamoylbenzamide nih.gov

Functionalization Approaches for the Triazole Ring System

The 1,2,3-triazole ring, while generally stable, offers opportunities for functionalization, which can significantly impact the molecule's properties.

N-Alkylation: The nitrogen atoms of the triazole ring can be subjected to alkylation. While direct alkylation can lead to a mixture of regioisomers, specific synthetic strategies can favor the formation of a particular isomer. For example, N-alkylation of 1,2,4-triazole-3-carboxamides has been shown to produce derivatives with substitutions at the N1 position. mdpi.com

Halogenation: The C-H bonds of the triazole ring can be halogenated. For instance, a convenient and efficient oxidative halogenation of 4-aryl 1,2,3-triazoles has been achieved at ambient temperature using potassium halides (KBr, KCl, and KI) with oxone as an oxidant under transition metal-free conditions. rsc.org This provides a direct route to halogenated triazoles which can serve as versatile building blocks for further functionalization through cross-coupling reactions.

Metal-Catalyzed C-H Functionalization: Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of the triazole ring. researchgate.net Palladium- and copper-catalyzed direct arylation reactions of 1H-1,2,3-triazole N-oxides have been developed to introduce aryl groups at the C5 position of the triazole ring. ehu.essemanticscholar.org This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to substituted triazoles.

Table 2: Functionalization Reactions of the Triazole Ring
Reaction TypeReagents and ConditionsProduct TypeReference
HalogenationKX (X = Br, Cl, I), Oxone, ambient temperatureHalogenated 4-aryl-1,2,3-triazoles rsc.org
C-H ArylationPd(OAc)₂, Aryl halide, baseC5-arylated 1,2,3-triazoles semanticscholar.org
N-AlkylationAlkyl halide, baseN-alkylated triazoles mdpi.com

Chemical Transformations on the Aromatic Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents, the carboxylic acid group and the triazole ring, will influence the position of the incoming electrophile. The carboxylic acid group is a meta-directing deactivator, while the 1,2,3-triazole ring is also generally considered to be an electron-withdrawing and deactivating group.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. Studies on the nitration of 2-phenyl-1,2,3,2H-triazole have shown that nitration occurs on the phenyl ring. cdnsciencepub.com The use of nitric acid in acetic anhydride (B1165640) can offer a more selective nitration, leading predominantly to the p-nitrophenyl derivative. cdnsciencepub.com Further nitration under more forcing conditions can lead to the introduction of multiple nitro groups. researchgate.net

Covalent Linkage to Polymeric Scaffolds and Macromolecular Architectures

The functional groups of this compound allow for its incorporation into polymeric structures, either as a monomer or as a pendant group. This can be achieved by first synthesizing a monomer containing the benzotriazole (B28993) moiety, which is then polymerized. For example, an acrylic monomer containing two pendant benzotriazole groups, 2-(bis((1H-Benzo[d] nih.govresearchgate.netnih.govtriazol-1-yl) Methylamino) Ethyl Acrylate (BMEA), has been synthesized and subsequently polymerized via solution polymerization. researchgate.netcrimsonpublishers.com This demonstrates the feasibility of creating polymers with pendant triazole functionalities. The carboxylic acid group of this compound could similarly be used as a handle to attach it to a pre-formed polymer with reactive side chains.

Synthesis of Hybrid Molecules Incorporating this compound Subunits

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a prominent strategy in drug discovery. The 1,2,3-triazole ring is an excellent linker for this purpose, often formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.govbohrium.com

Numerous hybrid molecules incorporating a triazole and a benzoic acid moiety have been synthesized. For instance, a series of novel 1,2,3-triazole-containing hybrids were designed and synthesized via the CuAAC reaction of substituted-arylazides with alkyne-functionalized pyrazolo- nih.govnih.govresearchgate.net-triazole hybrids. nih.gov In another example, betulinic acid, a pentacyclic triterpene, was functionalized through its carboxylic acid group by reacting it with 1-(3-bromopropoxy)-1H-benzo[d] nih.govresearchgate.netnih.govtriazole to form an ester-linked hybrid molecule. mdpi.com These examples highlight the utility of the triazole and benzoic acid motifs in constructing complex and potentially bioactive hybrid molecules.

Table 3: Examples of Hybrid Molecules Synthesized from Triazole and Benzoic Acid Derivatives
Hybrid Molecule TypeKey Synthetic StrategyStarting MaterialsReference
Pyrazolo- nih.govnih.govresearchgate.net-triazole- nih.govresearchgate.netnih.gov-triazole hybridCu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)Alkyne-functionalized pyrazolo- nih.govnih.govresearchgate.net-triazole and substituted aryl azides nih.gov
Betulinic acid-benzotriazole hybridEsterificationBetulinic acid and 1-(3-bromopropoxy)-1H-benzo[d] nih.govresearchgate.netnih.govtriazole mdpi.com
3-Functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamide"Click-tail" approach involving CuAACN-(prop-2-yn-1-yl)-3-sulfamoylbenzamides and phenyl azides nih.gov

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific published research on the applications of This compound within the advanced materials and chemical systems outlined in the user's request.

Specifically, no detailed research findings, structural data, or application-focused studies were identified for this particular compound in the following areas:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: There are no available reports on the use of this compound as a bridging ligand for the design of MOFs or coordination polymers. Consequently, information regarding design principles, structural diversity, topology, or the engineering of tunable properties for MOFs based on this specific ligand is not present in the current body of scientific literature.

Supramolecular Chemistry and Self-Assembly Processes: While the principles of hydrogen bonding and crystal engineering are broadly applicable to benzoic acid and triazole derivatives, specific studies detailing the hydrogen bonding networks, crystal packing, or other crystal engineering aspects of this compound are not available.

Self-Assembled Monolayers (SAMs): There is no research detailing the development or use of this compound for creating self-assembled monolayers on any substrate or for surface functionalization strategies.

It is important to note that related isomers, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid and 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid, are more commonly utilized and reported in the literature for constructing MOFs and other advanced materials. However, due to the strict requirement to focus exclusively on this compound, the extensive data available for these other compounds cannot be used.

Given the absence of specific data for the requested compound in the specified applications, it is not possible to generate the detailed, scientifically accurate article as per the provided outline and constraints.

Applications of 3 1h 1,2,3 Triazol 1 Yl Benzoic Acid in Advanced Materials and Chemical Systems

Ligand Design in Catalysis and Organometallic Chemistry

The presence of both a carboxylate group and nitrogen atoms within the triazole ring makes 3-(1H-1,2,3-triazol-1-yl)benzoic acid an excellent candidate for ligand design in organometallic chemistry and catalysis. The triazole moiety can coordinate to metal centers through its nitrogen atoms, while the carboxylate group can either bind to a metal center or be modified to tune the electronic and steric properties of the resulting complex. rsc.orgresearchgate.netuq.edu.au

Synthesis and Characterization of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound can be achieved through various synthetic routes, typically involving the reaction of the ligand with a suitable metal salt. The coordination mode of the ligand can vary depending on the metal ion, the reaction conditions, and the presence of other coordinating species. The 1,2,3-triazole ring can act as a monodentate ligand through its N3 atom or as a bridging ligand. researchgate.net The carboxylate group can also coordinate in a monodentate, bidentate, or bridging fashion.

The characterization of these complexes relies on a suite of analytical techniques to determine their structure, composition, and properties.

Analytical Technique Information Obtained
Single-Crystal X-ray Diffraction Provides the precise three-dimensional arrangement of atoms in the crystal, including bond lengths, bond angles, and coordination geometry of the metal center.
Infrared (IR) Spectroscopy Identifies the coordination of the carboxylate and triazole groups to the metal center by observing shifts in their characteristic vibrational frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidates the structure of the complex in solution and confirms the binding of the ligand to the metal.
Elemental Analysis Determines the empirical formula of the complex by quantifying the percentage of each element present.
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the complex and identifies the loss of solvent molecules or decomposition of the ligand.

While specific research on transition metal complexes of this compound is not extensively documented, studies on analogous triazole- and benzoic acid-containing ligands provide insight into their expected behavior. For example, cobalt complexes with related ligands have been synthesized and characterized, revealing their potential in various applications. nih.gov

Application in Homogeneous and Heterogeneous Catalytic Reactions (e.g., C-C coupling, oxidation reactions)

The designed transition metal complexes bearing the this compound ligand are anticipated to exhibit catalytic activity in a range of organic transformations.

C-C Coupling Reactions: Benzoic acid derivatives have been successfully employed as coupling partners in various C-C bond-forming reactions. researchgate.netrsc.orgorganic-chemistry.orgthieme-connect.com The metal complexes of this compound could potentially catalyze reactions such as Suzuki, Heck, and Sonogashira couplings, where the ligand can stabilize the active metal center and influence the reaction's efficiency and selectivity. The electronic properties of the triazole ring can be tuned to modulate the catalytic activity.

Utilization in Sensor Technologies and Chemosensors

The unique structural features of this compound make it a promising scaffold for the development of chemosensors for the detection of various analytes.

Design and Development of Fluorescent or Colorimetric Probes

The 1,2,3-triazole ring is a key component in many "click-fluors," where its formation can lead to the generation of a fluorescent sensor. acs.org The triazole moiety can act as a signaling unit and a binding site for analytes. When combined with a fluorophore, the this compound can be used to design fluorescent probes that exhibit a change in their emission properties upon binding to a target analyte. This change can be a "turn-on" or "turn-off" response, or a ratiometric shift in the emission wavelength. researchgate.netrsc.org

The design of such probes often involves linking the this compound to a known fluorophore. The benzoic acid group can be used for further functionalization or to enhance water solubility. The triazole ring, with its electron-rich nitrogen atoms, can selectively bind to metal ions or other guest molecules, leading to a detectable change in the fluorescence. sci-hub.seresearchgate.net

Analyte Sensing Mechanism Potential Application
Metal Ions (e.g., Cu²⁺, Fe³⁺)Coordination with the triazole nitrogen atoms leading to fluorescence quenching or enhancement. sci-hub.seEnvironmental monitoring, biological imaging.
Anions (e.g., F⁻, CN⁻)Hydrogen bonding interactions with the triazole C-H or other parts of the molecule, causing a change in fluorescence. researchgate.netrsc.orgIndustrial process control, clinical diagnostics.
Small Organic MoleculesHost-guest interactions with a cavity formed by the sensor molecule.Detection of pollutants or biologically relevant molecules.

Analytical Applications in Non-Biological Matrices

The robustness and tunability of sensors based on this compound make them suitable for applications in various non-biological matrices. These can include environmental samples (water, soil), industrial process streams, and food products. The ability to detect specific analytes with high sensitivity and selectivity is crucial in these areas for quality control, safety monitoring, and environmental protection. For instance, a sensor capable of detecting heavy metal ions could be used to monitor water quality, while a sensor for specific organic compounds could be employed in industrial settings to ensure process efficiency and safety.

Precursor for Advanced Polymer and Composite Materials

The bifunctional nature of this compound makes it a valuable monomer or cross-linking agent for the synthesis of advanced polymers and composite materials. The carboxylic acid group can readily participate in polymerization reactions such as polyesterification or polyamidation. rsc.orgresearchgate.net The triazole ring can serve as a site for further modification, cross-linking, or to impart specific properties to the resulting polymer, such as thermal stability, flame retardancy, or metal-coordinating capabilities.

Incorporation into Polymer Chains via Ester or Amide Linkages

In the synthesis of polyesters, this compound can be reacted with diols under standard esterification conditions. The resulting polymers feature the triazole ring as a recurring side group along the polyester (B1180765) chain. Similarly, it can be reacted with diamines to form polyamides. Research on analogous aromatic polyamides containing 1,2,4-triazole (B32235) moieties has shown that the incorporation of these heterocyclic rings can enhance the thermal stability and hydrophilicity of the polymers. rsc.org These polyamides have demonstrated good film-forming capabilities and high thermal transition temperatures. rsc.org The presence of the triazole units can also improve the mechanical properties of the material upon water absorption, making them suitable for applications where interaction with aqueous environments is expected. rsc.org

The synthesis of such polymers typically involves step-growth polymerization. For instance, novel aromatic polyamides have been successfully synthesized using triazole-containing diamine monomers. rsc.org While direct studies on this compound are limited, the principles of polyamide synthesis suggest that it could be readily converted to an acid chloride or activated ester to facilitate the reaction with diamines, yielding polyamides with the following generalized structure:

General Structure of a Polyamide from this compound and a Diamine

The properties of these polymers can be tailored by the choice of the comonomer (diol or diamine), allowing for control over characteristics such as solubility, melting point, and mechanical strength. The inherent polarity of the triazole ring is expected to enhance inter-chain interactions, potentially leading to materials with high tensile strength and modulus.

Fabrication of Functional Polymeric Networks and Hybrid Composites

Beyond linear polymers, this compound is a candidate for the fabrication of more complex architectures such as functional polymeric networks and hybrid composites. The triazole and carboxylic acid groups can act as sites for cross-linking or as anchors for inorganic components.

Polymeric Networks:

The bifunctionality of the molecule allows it to be used in creating cross-linked networks. For example, it can be used as a ligand to create coordination polymers or metal-organic frameworks (MOFs). scirp.orgscirp.org In these structures, the carboxylate group coordinates with metal centers, while the triazole nitrogen atoms can also participate in coordination or act as hydrogen bond acceptors, leading to the formation of robust, porous three-dimensional networks. scirp.orgnih.gov Studies on the related 4-(1H-1,2,4-triazol-1-yl)benzoic acid have demonstrated the formation of 3D coordination polymers with metal ions like cadmium(II) and copper(II). scirp.orgscirp.org These frameworks can exhibit interesting properties such as permanent porosity, which is advantageous for applications in gas storage and separation. mdpi.com

The general principle involves the reaction of the ligand with a metal salt under solvothermal conditions, leading to self-assembly of the network structure. The resulting topology and properties of the MOF are dependent on the coordination geometry of the metal ion and the binding modes of the ligand.

Hybrid Composites:

This compound can also be used to functionalize the surface of inorganic nanoparticles, such as silica (B1680970), to create hybrid composites. The carboxylic acid group can form a strong covalent or hydrogen bond with the surface hydroxyl groups of silica nanoparticles. This surface modification incorporates the triazole functionality onto the nanoparticles, which can then be dispersed within a polymer matrix to form a nanocomposite.

Research on triazole-functionalized silica nanoparticles in dental resins (composed of Bis-GMA/TEGDMA) has shown that the incorporation of these functional nanoparticles can significantly alter and improve the properties of the resulting composite material. researchgate.net The triazole groups can enhance the interaction between the filler and the polymer matrix, leading to improved mechanical properties. Furthermore, the triazole moiety can impart specific functionalities, such as the ability to chelate metal ions. mdpi.com

The fabrication process typically involves:

Synthesis of inorganic nanoparticles (e.g., silica via the Stöber process).

Surface modification of the nanoparticles with a silane (B1218182) coupling agent followed by reaction with a triazole derivative, or direct reaction with a molecule like this compound.

Dispersion of the functionalized nanoparticles into a polymer or resin matrix.

Curing or polymerization of the matrix to form the final hybrid composite.

The resulting materials can exhibit a combination of properties from both the organic polymer (e.g., flexibility, processability) and the inorganic filler (e.g., strength, thermal stability), with the triazole interface playing a crucial role in mediating the interaction between the two phases.

Future Perspectives and Emerging Research Directions for 3 1h 1,2,3 Triazol 1 Yl Benzoic Acid

Exploration of Novel and Sustainable Synthetic Pathways

The advancement of synthetic methodologies for 3-(1H-1,2,3-triazol-1-yl)benzoic acid is paramount for its widespread investigation and application. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a common route, future research will likely focus on more sustainable and efficient pathways. thieme-connect.comacs.orgnumberanalytics.com The principles of green chemistry are increasingly guiding synthetic efforts, aiming to reduce hazardous waste, minimize energy consumption, and utilize renewable resources. nih.govrsc.org

Future synthetic explorations are anticipated in the following areas:

Development of Novel Catalytic Systems: Research into new catalysts beyond the traditional copper-based systems is a key area. This includes exploring other metal catalysts like ruthenium, which can offer different regioselectivity, as well as the development of metal-free catalytic systems to circumvent issues of metal toxicity and contamination. longdom.org

Green Solvents and Reaction Conditions: A significant push towards the use of environmentally benign solvents such as water, glycerol, and deep eutectic solvents is expected. consensus.app These solvents not only reduce the environmental impact but can also in some cases enhance reaction rates and selectivity. Microwave-assisted and ultrasound-assisted syntheses are also promising avenues for reducing reaction times and energy input. nih.gov

One-Pot and Multicomponent Reactions: Designing synthetic routes that involve one-pot or multicomponent reactions will be a priority. nih.gov These approaches improve efficiency by reducing the number of intermediate purification steps, thereby saving time, resources, and reducing waste. nih.gov

Synthetic ApproachPotential AdvantagesResearch Focus
Novel Catalysis Reduced metal toxicity, altered regioselectivity, improved efficiency.Ruthenium catalysis, metal-free click chemistry, nanocatalysts.
Green Solvents Reduced environmental impact, enhanced reaction kinetics, improved safety.Reactions in water, glycerol, deep eutectic solvents. consensus.app
Energy-Efficient Methods Faster reaction times, lower energy consumption.Microwave-assisted synthesis, sonochemistry. nih.gov
Process Intensification Increased efficiency, reduced waste, lower costs.One-pot reactions, multicomponent strategies, flow chemistry.

Advanced Computational Modeling for Predictive Material Design and Molecular Engineering

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and design of new materials and molecules based on the this compound scaffold. Density Functional Theory (DFT) and other computational methods can provide deep insights into the electronic structure, properties, and reactivity of this compound, guiding experimental efforts. researchgate.nettandfonline.com

Emerging research directions in this domain include:

Predictive Modeling of Physicochemical Properties: Utilizing DFT and other methods to accurately predict key properties such as solubility, stability, electronic properties (HOMO-LUMO gap), and spectroscopic signatures. researchgate.netbohrium.com This will enable the in-silico screening of virtual libraries of derivatives for specific applications.

Molecular Docking and Drug Discovery: For medicinal chemistry applications, molecular docking studies can predict the binding affinity and interaction modes of this compound derivatives with biological targets like enzymes and receptors. bohrium.comnih.gov This can guide the design of new therapeutic agents with improved potency and selectivity.

Materials Design and Simulation: Computational simulations can be employed to predict the properties of materials incorporating this compound, such as polymers and metal-organic frameworks (MOFs). This includes predicting their mechanical, thermal, and electronic properties, thus facilitating the design of novel functional materials.

Computational MethodApplication AreaPredicted Properties
Density Functional Theory (DFT) Molecular EngineeringElectronic structure, reactivity, spectroscopic data. researchgate.nettandfonline.com
Molecular Docking Drug DiscoveryBinding affinity, protein-ligand interactions. bohrium.comnih.gov
Molecular Dynamics (MD) Materials ScienceConformational analysis, dynamic behavior in materials.
Quantitative Structure-Activity Relationship (QSAR) Medicinal ChemistryCorrelation of chemical structure with biological activity.

Integration into Novel Hybrid Functional Materials and Multifunctional Systems

The unique bifunctional nature of this compound, with its coordinating triazole ring and carboxylic acid group, makes it an excellent building block for the construction of advanced functional materials.

Future research is poised to explore its integration into:

Metal-Organic Frameworks (MOFs): The use of this compound as an organic linker in the synthesis of MOFs is a promising area. These materials could exhibit interesting properties for applications in gas storage, catalysis, and sensing.

Functional Polymers: Incorporation of the this compound moiety into polymer backbones or as pendant groups could lead to the development of polymers with enhanced thermal stability, flame retardancy, and specific recognition capabilities. lifechemicals.com

Hybrid Materials and Nanocomposites: The compound can be used to functionalize nanoparticles or other surfaces to create hybrid materials with tailored properties. For example, its integration with quinoline (B57606) moieties has been explored for multifunctional systems. mdpi.com

Development of Advanced Spectroscopic and Analytical Methodologies for Enhanced Compound Characterization

As the complexity of the applications of this compound and its derivatives grows, so does the need for sophisticated analytical and spectroscopic techniques for their thorough characterization.

Future advancements are expected in:

Advanced NMR Techniques: The use of two-dimensional (2D) NMR spectroscopy will be crucial for the unambiguous structural elucidation of complex derivatives and for studying their interactions with other molecules. digitellinc.com

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will continue to be essential for accurate mass determination and structural confirmation. nih.gov The development of new ionization techniques could further enhance the analysis of materials incorporating this compound.

Chromatographic Methods: The development of robust and sensitive chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), will be vital for the purification and purity assessment of synthesized compounds. researchgate.net

Analytical TechniquePurposeKey Information Provided
2D NMR Spectroscopy Structural ElucidationConnectivity of atoms, spatial relationships. digitellinc.com
High-Resolution Mass Spectrometry (HRMS) Molecular Formula DeterminationPrecise molecular weight and elemental composition. nih.gov
HPLC/TLC Purification and Purity AnalysisSeparation of compounds, assessment of sample purity. researchgate.net
X-ray Crystallography Solid-State StructureThree-dimensional arrangement of atoms in a crystal.

Synergistic Research Initiatives Across Interdisciplinary Scientific Domains

The full potential of this compound can only be realized through collaborative efforts that bridge different scientific disciplines. The versatility of the triazole moiety lends itself to a wide array of applications, making interdisciplinary research essential. ijprajournal.comnih.gov

Future research should foster collaborations between:

Organic and Materials Chemists: To design and synthesize novel materials with tailored properties.

Computational and Experimental Scientists: To create a feedback loop where computational predictions guide experimental work, and experimental results validate and refine computational models.

Biologists and Medicinal Chemists: To explore the therapeutic potential of derivatives in areas such as anticancer and antimicrobial research. nih.govresearchgate.net

Chemical Engineers and Industrial Chemists: To scale up the synthesis of promising compounds and develop practical applications.

Q & A

Basic: What are the primary synthetic routes for 3-(1H-1,2,3-triazol-1-yl)benzoic acid?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . For example, para-azidobenzoic acid reacts with terminal alkynes under Cu(I) catalysis to regioselectively form 1,4-disubstituted triazoles . Optimization includes using sodium ascorbate as a reductant and TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) as a stabilizing ligand to enhance yield (typically 70–95%) and purity (>95% by HPLC) . Alternative routes involve coupling pre-formed triazole derivatives to benzoic acid scaffolds via esterification followed by hydrolysis .

Basic: How can structural characterization of this compound be performed?

Key techniques include:

  • 1H/13C NMR : The triazole proton appears as a singlet near δ 7.8–8.2 ppm, while the benzoic acid carboxyl group shows a broad peak at δ ~12–13 ppm. Aromatic protons split into distinct patterns depending on substitution .
  • IR spectroscopy : Stretching vibrations for the triazole ring (C=N at ~1600 cm⁻¹) and carboxylic acid (O–H at ~2500–3300 cm⁻¹; C=O at ~1680–1700 cm⁻¹) confirm functional groups .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+ at m/z 244.16 for C9H7N3O2) and HRMS validate the molecular formula .

Advanced: How do substituents on the triazole ring affect biological activity?

Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the triazole’s 4-position enhances binding to targets like the P2Y14 receptor or dopamine D3 receptors by improving hydrophobic interactions. For example, 3-(6-carbamoylpyridin-3-yl)-5-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)benzoic acid exhibits nanomolar affinity for the P2Y14 receptor (IC50 = 12 nM) . Conversely, bulky substituents (e.g., biphenyl groups) may sterically hinder activity, requiring computational docking (e.g., AutoDock Vina) to optimize substituent placement .

Advanced: What strategies resolve low aqueous solubility of this compound derivatives?

  • Salt formation : Reacting the carboxylic acid with NaOH or morpholine forms water-soluble sodium or morpholinium salts .
  • PEGylation : Attaching polyethylene glycol (PEG) chains via ester linkages improves solubility (e.g., 4-(4-((cyclohexylmethyl)amino)phenyl)-1H-1,2,3-triazol-1-yl)benzoic acid derivatives achieve >10 mg/mL solubility in PBS) .
  • Co-crystallization : Co-crystals with nicotinamide or urea enhance dissolution rates by modifying crystal packing .

Basic: How stable is this compound under varying pH and temperature conditions?

  • Thermal stability : The benzoic acid core remains stable up to 260–268°C (melting point), but the triazole ring may decompose above 300°C .
  • pH stability : The carboxyl group deprotonates at pH > 4.5, increasing solubility but reducing stability in aqueous buffers. Storage at pH 3–4 (0.1 M HCl) at –20°C is recommended for long-term stability .

Advanced: How can regioselectivity challenges in triazole synthesis be addressed?

CuAAC exclusively yields 1,4-disubstituted triazoles, while ruthenium catalysts (e.g., Cp*RuCl(PPh3)2) produce 1,5-regioisomers. For example, coupling 3-azidobenzoic acid with phenylacetylene under Ru catalysis gives 1,5-substituted triazoles, enabling structural diversity . Regiochemical outcomes must be confirmed via NOESY NMR or X-ray crystallography .

Basic: What are the common applications in medicinal chemistry?

  • Antimicrobial agents : Vanadium complexes with 2-(4-((2-(carboxy)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid ligands show MIC values of 2–8 µg/mL against Staphylococcus aureus .
  • Receptor antagonists : Derivatives like 3-(1,2,4-triazol-1-yl)benzoic acid act as dopamine D3 receptor agonists (Ki = 0.3 nM) with >100-fold selectivity over D2 receptors .

Advanced: How to analyze contradictory spectral data in triazole derivatives?

Discrepancies in NMR shifts (e.g., triazole protons appearing at δ 7.5 vs. 8.2 ppm) often arise from solvent effects (DMSO vs. CDCl3) or hydrogen bonding with carboxyl groups. Use deuterated DMSO-d6 to stabilize conformers and assign peaks via 2D-COSY . For ambiguous MS fragments, tandem MS/MS or isotopic labeling clarifies fragmentation pathways .

Advanced: What computational methods predict the compound’s reactivity?

  • DFT calculations : B3LYP/6-31G* optimizations predict reaction pathways (e.g., cycloaddition activation energies) and regioselectivity .
  • Molecular docking : Glide or GOLD software models interactions with biological targets (e.g., P2Y14 receptor’s hydrophobic pocket) to prioritize substituents for synthesis .

Basic: What safety precautions are required during synthesis?

  • Azide handling : Sodium azide (NaN3) is toxic and explosive; use <1 mmol scale in a fume hood with blast shields .
  • Triazole byproducts : Filter reaction mixtures through celite to remove copper residues, which can catalyze undesired side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.